4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole
Overview
Description
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole is a useful research compound. Its molecular formula is C22H37NS2Sn2 and its molecular weight is 617.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Solar Cells and Photovoltaic Properties
- Research demonstrates the use of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole derivatives in the development of wide band-gap polymers for organic solar cells (OSCs). These polymers, when blended with fullerene and non-fullerene materials, show enhanced power-conversion efficiencies, highlighting their potential in photovoltaic applications (Tamilavan et al., 2018).
Organic Field Effect Transistors
- The compound is used in the synthesis of novel donor–acceptor conjugated polymers, which are significant in organic field effect transistors (OFETs). These polymers exhibit high hole mobility, indicating their efficiency in charge transport and potential in electronic device applications (Lin et al., 2018).
Electron-Transport Materials
- Research involving the compound in the synthesis of bis(perylene diimide)–donor electron-transport materials shows promising results for n-channel organic field-effect transistors. The studies suggest the potential of these materials in enhancing the performance of electronic devices (Zhang et al., 2013).
Electroactive and Photoactive Polymers
- The development of electroactive and photoactive conjugated copolymers based on this compound demonstrates its role in creating materials with low band gaps and high conductivity. These properties are crucial for applications in areas such as light-emitting diodes and photovoltaic cells (Liu et al., 2008).
Electrochromic Materials
- This compound is also explored in the synthesis of π-conjugated polymers for electrochromic applications. The polymers exhibit electrochromic behavior and are suitable for use in devices that require color change upon application of an electric field (Udum et al., 2014).
Thin Film Phototransistors
- It is utilized in the fabrication of highly sensitive thin-film phototransistors. These devices, based on copolymers containing the compound, show high photoresponsivity and photocurrent/dark-current ratios, indicating their effectiveness in light sensing applications (Ma et al., 2015).
Properties
IUPAC Name |
trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NS2.6CH3.2Sn/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16;;;;;;;;/h8-9H,2-7,10H2,1H3;6*1H3;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHYDLJTGVXOIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NS2Sn2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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